![molecular formula C5H12ClNO B2389672 (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride CAS No. 2088415-04-5](/img/structure/B2389672.png)
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride
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Overview
Description
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride, also known as MEM-CPA, is a cyclopropane-containing compound that has gained significant attention in the field of medicinal chemistry due to its therapeutic potential for the treatment of various diseases. In
Mechanism of Action
The exact mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in a reduction of neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, reduce glutamate levels, and increase the activity of GABA receptors. Furthermore, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is its high potency and selectivity for GABA receptors, which makes it a useful tool for investigating the role of the GABAergic system in various physiological and pathological conditions. However, one limitation of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is its short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride research. One potential area of investigation is its use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride may have potential as a treatment for epilepsy, as it has been found to exhibit anticonvulsant properties. Further research is also needed to fully understand the mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride and its potential therapeutic applications.
Synthesis Methods
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride can be synthesized through a multistep process involving the reaction of cyclopropanone with paraformaldehyde, followed by a reductive amination step using methylamine. The final product is obtained in the form of a hydrochloride salt.
Scientific Research Applications
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been the subject of extensive research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. Furthermore, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride has been investigated for its potential use in the treatment of neuropathic pain, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(1S,2S)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-3-4-2-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCYFBSBIHIPX-JBUOLDKXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1C[C@@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride | |
CAS RN |
2088415-04-5 |
Source
|
Record name | (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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